molecular formula C21H28N2O B5972248 N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine

Cat. No. B5972248
M. Wt: 324.5 g/mol
InChI Key: SGUHJAXPBYMOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as MEAI, is a novel psychoactive compound that has recently gained attention in the scientific community. This compound belongs to the family of phenethylamines and has been found to exhibit stimulating effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulating effects of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine are similar to those of other psychoactive compounds. N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, leading to feelings of euphoria and increased energy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine in lab experiments is its ability to produce consistent and predictable results. However, one limitation is the lack of information on its long-term effects and potential toxicity.

Future Directions

There are several future directions for research on N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to investigate its safety and efficacy for this use. Another area of research could focus on the long-term effects of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine on the brain and body. Additionally, studies could investigate the potential for N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine to be used as a performance-enhancing drug.

Synthesis Methods

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine involves the reaction of 2-(1H-indol-3-yl)ethanamine with 4-methyl-4-(5-methyl-2-furyl)-2-pentanone in the presence of a reducing agent such as sodium borohydride. The reaction yields N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine as a white crystalline powder with a melting point of 126-128°C.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to exhibit stimulating effects similar to other psychoactive compounds such as amphetamines and cathinones. N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been used in studies to investigate its potential as a treatment for depression and anxiety.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-15(13-21(3,4)20-10-9-16(2)24-20)22-12-11-17-14-23-19-8-6-5-7-18(17)19/h5-10,14-15,22-23H,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUHJAXPBYMOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)(C)CC(C)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine

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